molecular formula C10H11ClF3NO2 B12954625 (3-(Trifluoromethyl)benzyl)glycine hydrochloride

(3-(Trifluoromethyl)benzyl)glycine hydrochloride

Cat. No.: B12954625
M. Wt: 269.65 g/mol
InChI Key: WTYLHGTXPVIYRH-UHFFFAOYSA-N
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Description

(3-(Trifluoromethyl)benzyl)glycine hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO2. It is known for its unique structural features, which include a trifluoromethyl group attached to a benzyl ring, and a glycine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Trifluoromethyl)benzyl)glycine hydrochloride typically involves the reaction of (3-(Trifluoromethyl)benzyl)amine with glycine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)benzyl)glycine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(3-(Trifluoromethyl)benzyl)glycine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)benzyl)glycine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The glycine moiety may interact with receptors and enzymes, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Trifluoromethyl)benzyl)glycine hydrochloride is unique due to the combination of the trifluoromethyl group, benzyl ring, and glycine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.65 g/mol

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylamino]acetic acid;hydrochloride

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)8-3-1-2-7(4-8)5-14-6-9(15)16;/h1-4,14H,5-6H2,(H,15,16);1H

InChI Key

WTYLHGTXPVIYRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNCC(=O)O.Cl

Origin of Product

United States

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